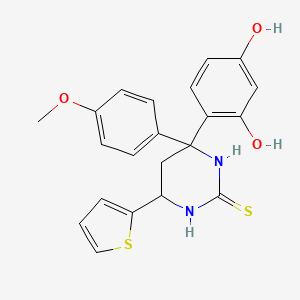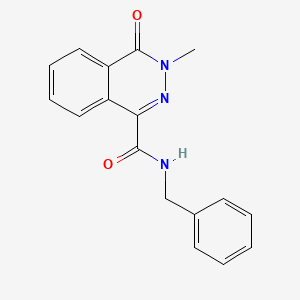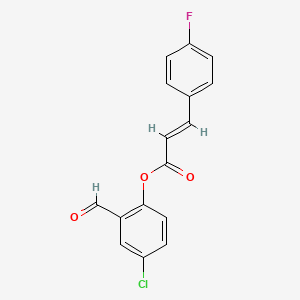![molecular formula C11H11F3N2O3 B11076079 3-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B11076079.png)
3-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-4,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-3-ISOXAZOLYL]-4,6-DIMETHYL-2(1H)-PYRIDINONE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydroxy group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-3-ISOXAZOLYL]-4,6-DIMETHYL-2(1H)-PYRIDINONE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The hydroxy group is introduced through subsequent reactions, often involving oxidation or substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-3-ISOXAZOLYL]-4,6-DIMETHYL-2(1H)-PYRIDINONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
3-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-3-ISOXAZOLYL]-4,6-DIMETHYL-2(1H)-PYRIDINONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 3-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-3-ISOXAZOLYL]-4,6-DIMETHYL-2(1H)-PYRIDINONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to the inhibition of key enzymes or receptors. The hydroxy group may also play a role in hydrogen bonding and other interactions that contribute to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group and hydroxy group, used in catalysis and drug design.
1-Phenylsulfonamide-3-Trifluoromethyl-5: A compound with similar trifluoromethyl and isoxazole features, used in pharmaceuticals.
Uniqueness
3-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-3-ISOXAZOLYL]-4,6-DIMETHYL-2(1H)-PYRIDINONE is unique due to its combination of a trifluoromethyl group, hydroxy group, and isoxazole ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H11F3N2O3 |
|---|---|
Molecular Weight |
276.21 g/mol |
IUPAC Name |
3-[5-hydroxy-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-4,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H11F3N2O3/c1-5-3-6(2)15-9(17)8(5)7-4-10(18,19-16-7)11(12,13)14/h3,18H,4H2,1-2H3,(H,15,17) |
InChI Key |
IRFSBSIQCXQMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C2=NOC(C2)(C(F)(F)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-Adamantylmethyl)(4-fluorophenyl)amino]-1-phenylethanone](/img/structure/B11076000.png)
![N-(3-bromophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11076021.png)
![7-(diethylamino)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076032.png)
![ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-4-(morpholin-4-ylmethyl)-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11076044.png)
![1'-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11076048.png)

![N-[(2Z)-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B11076050.png)
![methyl {[1-(2-amino-6-methylpyrimidin-4-yl)-1H-diaziren-3-yl]sulfanyl}acetate](/img/structure/B11076055.png)
![3-[(2-Aminoethyl)sulfanyl]-1-benzylpyrrolidine-2,5-dione](/img/structure/B11076061.png)

![12,12-dimethyl-7-(2-phenylethyl)-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one](/img/structure/B11076065.png)
![2-{[5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B11076069.png)
![(2Z)-2-[(4-chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11076077.png)
